- Preparation of heterocyclic derivatives as antithrombotic agents, World Intellectual Property Organization, , ,
Cas no 930-37-0 (2-(Methoxymethyl)oxirane)

2-(Methoxymethyl)oxirane structure
Nombre del producto:2-(Methoxymethyl)oxirane
Número CAS:930-37-0
MF:C4H8O2
Megavatios:88.1051216125488
MDL:MFCD00005140
CID:804153
PubChem ID:87570388
2-(Methoxymethyl)oxirane Propiedades químicas y físicas
Nombre e identificación
-
- Glycidyl Methyl Ether
- 2-(methoxymethyl)oxirane
- Oxirane,2-(methoxymethyl)-
- 1,2-Epoxy-3-methoxypropane
- 3-Methoxypropylene oxide
- Denacol EX 131
- Epiol M
- Glycidol methyl ether
- Methyl glycidyl ether
- NSC 86950
- 2-(Methoxymethyl)oxirane (ACI)
- Oxirane, (methoxymethyl)- (9CI)
- Propane, 1,2-epoxy-3-methoxy- (6CI, 7CI, 8CI)
- (Methoxymethyl)oxirane
- (Rac) glycidyl methyl ether
- (±)-Glycidyl methyl ether
- 2,3-Epoxypropyl methyl ether
- 3-Methoxy-1,2-epoxypropane
- Methyl glycidyl ether 1,2-Epoxy-3-methoxypropane
- UNII-87MK2KA66T
- 87MK2KA66T
- Q27269834
- HSDB 5444
- SY053022
- BRN 0102505
- Propane,2-epoxy-3-methoxy-
- (R)-(-)-2-(Methoxymethyl)oxirane
- STL287735
- EINECS 213-216-7
- 2,3-Epoxypropyl-methyl ether
- GEO-04527
- (S)-(+)-2-(Methoxymethyl)oxirane;(S)-(+)-Methyl glycidyl ether
- MFCD00005140
- 2-methoxymethyl-oxirane
- 930-37-0
- 28325-89-5
- Oxirane, (methoxymethyl)-
- F11173
- AKOS000138368
- DB-054672
- glycidylmethylether
- CCRIS 2630
- EN300-73694
- Propane, 1,2-epoxy-3-methoxy-
- NS00039519
- (+/-)-GLYCIDYL METHYL ETHER
- DTXSID9025613
- NSC86950
- NSC-86950
- DB-054673
- InChI=1/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
- 2-(Methoxymethyl)oxirane #
- Methylglycidyl ether
- AKOS016037121
- LKMJVFRMDSNFRT-UHFFFAOYSA-
- G0203
- Denacol EX-131
- Oxirane, 2-(methoxymethyl)-
- 1,2-EPOXY-3-METHOXYPROPANE [HSDB]
- AI3-52869
- 2-(Methoxymethyl)oxirane
-
- MDL: MFCD00005140
- Renchi: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
- Clave inchi: LKMJVFRMDSNFRT-UHFFFAOYSA-N
- Sonrisas: O(CC1CO1)C
Atributos calculados
- Calidad precisa: 88.05240
- Masa isotópica única: 88.052429494g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 2
- Complejidad: 44.8
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: -0.2
- Superficie del Polo topológico: 21.8Ų
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.9807 g/cm3 (20 ºC)
- Punto de ebullición: 110°C
- Punto de inflamación: 8.1±3.4 ºC,
- índice de refracción: 1.4048 (589.3 nm 20 ºC)
- Disolución: Dissolution (78 g/l) (25 º C),
- PSA: 21.76000
- Logp: 0.03160
- Disolución: Not determined
2-(Methoxymethyl)oxirane Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Instrucciones de peligro: H226-H302-H311-H315-H319
- Declaración de advertencia: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501
- Número de transporte de mercancías peligrosas:UN 3271
- Código de categoría de peligro: 10
- Instrucciones de Seguridad: 16
- Rtecs:TZ3530000
- Términos de riesgo:R10
- Período de Seguridad:3.1
- Nivel de peligro:3.1
- Grupo de embalaje:III
- Categoría de embalaje:II
2-(Methoxymethyl)oxirane Datos Aduaneros
- Código HS:2910900090
- Datos Aduaneros:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(Methoxymethyl)oxirane PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73694-2.5g |
2-(methoxymethyl)oxirane |
930-37-0 | 95% | 2.5g |
$43.0 | 2023-02-12 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21662-100g |
2-(Methoxymethyl)oxirane |
930-37-0 | 97% | 100g |
¥2229 | 2023-09-15 | |
TRC | M329904-1g |
2-(Methoxymethyl)oxirane |
930-37-0 | 1g |
$ 63.00 | 2023-09-07 | ||
TRC | M329904-5g |
2-(Methoxymethyl)oxirane |
930-37-0 | 5g |
$ 92.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-5ml |
2-(Methoxymethyl)oxirane |
930-37-0 | >85.0%(GC) | 5ml |
¥292.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-25ML |
2-(Methoxymethyl)oxirane |
930-37-0 | >85.0%(GC) | 25ml |
¥1006.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61325-5ml |
Glycidyl Methyl Ether |
930-37-0 | >85.0%(GC) | 5ml |
¥238.0 | 2023-09-05 | |
Apollo Scientific | OR947696-1g |
2-(Methoxymethyl)oxirane |
930-37-0 | 90% | 1g |
£15.00 | 2025-02-21 | |
Enamine | EN300-73694-0.1g |
2-(methoxymethyl)oxirane |
930-37-0 | 95% | 0.1g |
$19.0 | 2023-02-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ623-1ml |
2-(Methoxymethyl)oxirane |
930-37-0 | 85.0%(GC) | 1ml |
¥139.0 | 2022-06-10 |
2-(Methoxymethyl)oxirane Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 30 °C; 24 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- Synthesis and β-adrenergic blocking activity of new aliphatic oxime ethersJournal of Medicinal Chemistry, 1980, 23(6), 620-4,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water
Referencia
- Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible MaterialsBiomacromolecules, 2022, 23(6), 2219-2235,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groupsJournal of the Chemical Society, 1980, (22), 1053-4,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2097779-66-1 Solvents: Acetonitrile , Water ; 5.5 h, 0 °C
Referencia
- Peroxotantalate-Based Ionic Liquid Catalyzed Epoxidation of Allylic Alcohols with Hydrogen PeroxideChemistry - A European Journal, 2017, 23(30), 7287-7296,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: 18-Crown-6 ; 0 - 10 °C; 3 - 5 h, rt
Referencia
- Preparation of nifuratel related substance A, China, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Catalysts: 18-Crown-6 Solvents: Methanol ; 0 - 10 °C; 3 - 5 h, rt
Referencia
- Preparation of nifuratel related substance A hydrochloride, China, , ,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Silicon titanium oxide (Si0.97Ti0.03O2) Solvents: Acetone , Water ; rt → 333 K; 8 h
Referencia
- An improved process for the preparation of epoxides of olefinic organic compounds using titanium silicate catalyst, India, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Potassium hydroxide ; 1.5 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl DiethersACS Sustainable Chemistry & Engineering, 2019, 7(15), 13004-13014,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2240172-57-8 Solvents: Methanol , Water ; 10 h, 40 °C
Referencia
- Identifying Catalytically Active Mononuclear Peroxoniobate Anion of Ionic Liquids in the Epoxidation of OlefinsACS Catalysis, 2018, 8(5), 4645-4659,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Preparation of tricyclic spiro compounds and cholesterol biosynthesis inhibitors containing them as the active ingredient, World Intellectual Property Organization, , ,
Synthetic Routes 19
Synthetic Routes 20
2-(Methoxymethyl)oxirane Raw materials
2-(Methoxymethyl)oxirane Preparation Products
2-(Methoxymethyl)oxirane Literatura relevante
-
1. 104. The mechanism of epoxide reactions. Part VII. The reactions of 1,2-epoxybutane, 3,4-epoxybut-1-ene, 1,2-epoxy-3-chloropropane, and 1,2-epoxy-3-methoxypropane with chloride ion in water under neutral and acidic conditionsJ. K. Addy,R. E. Parker J. Chem. Soc. 1965 644
-
Hyejin Kim,Sung Ho Choi,Duseong Ahn,Yoseph Kim,Ji Yeon Ryu,Junseong Lee,Youngjo Kim RSC Adv. 2016 6 97800
-
Valentin Puchelle,Haiqin Du,Nicolas Illy,Philippe Guégan Polym. Chem. 2020 11 3585
-
Silke Heinen,Simon Rackow,Jose Luis Cuellar-Camacho,Ievgen S. Donskyi,Wolfgang E. S. Unger,Marie Weinhart J. Mater. Chem. B 2018 6 1489
-
Shintaro Nakagawa,Naoko Yoshie Polym. Chem. 2022 13 2074
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:930-37-0)2-(Methoxymethyl)oxirane

Pureza:99%
Cantidad:1g
Precio ($):1410.0